N,N,2-trimethyl-3-oxobutane-2-sulfonamide
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Overview
Description
N,N,2-trimethyl-3-oxobutane-2-sulfonamide: is a chemical compound with the molecular formula C7H15NO3S. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethyl-3-oxobutane-2-sulfonamide typically involves the reaction of 2,2-dimethyl-3-oxobutanoic acid with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: N,N,2-trimethyl-3-oxobutane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the sulfonamide group.
Scientific Research Applications
Chemistry: N,N,2-trimethyl-3-oxobutane-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with specific enzymes, making it a valuable tool in biochemical assays.
Medicine: this compound has potential applications in drug development. Its structure allows it to act as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of bacterial infections and other diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-3-oxobutane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- N,N-dimethyl-3-oxobutane-2-sulfonamide
- N-methyl-3-oxobutane-2-sulfonamide
- 2,2-dimethyl-3-oxobutane-2-sulfonamide
Comparison: N,N,2-trimethyl-3-oxobutane-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N,2-trimethyl-3-oxobutane-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(9)7(2,3)12(10,11)8(4)5/h1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJWGSFZZVOUCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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